2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
CAS No.: 923221-81-2
Cat. No.: VC4164283
Molecular Formula: C21H28N4O3S
Molecular Weight: 416.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923221-81-2 |
|---|---|
| Molecular Formula | C21H28N4O3S |
| Molecular Weight | 416.54 |
| IUPAC Name | N-cyclopentyl-2-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
| Standard InChI | InChI=1S/C21H28N4O3S/c1-2-15-7-9-17(10-8-15)24-20(28)14-29-21-22-11-18(13-26)25(21)12-19(27)23-16-5-3-4-6-16/h7-11,16,26H,2-6,12-14H2,1H3,(H,23,27)(H,24,28) |
| Standard InChI Key | QJDPMGOYGWEINC-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO |
Introduction
Key Features:
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Functional Groups:
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A cyclopentylcarbamoyl moiety
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A hydroxymethyl group on the imidazole ring
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A sulfanyl-acetamide linkage
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A para-substituted ethylphenyl group
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Structural Highlights:
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The imidazole ring provides a heterocyclic framework.
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The sulfanyl-acetamide bridge connects the imidazole and phenyl components.
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The cyclopentyl group introduces steric bulk, which may influence biological activity.
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2. Synthesis
The synthesis of this compound likely involves multi-step organic reactions, including:
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Formation of the Imidazole Core: The imidazole ring can be synthesized via condensation reactions involving aldehydes, amines, and other precursors.
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Introduction of Functional Groups:
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The hydroxymethyl group can be added through hydroxymethylation reactions.
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The cyclopentylcarbamoyl moiety can be introduced using carbamoylation reagents.
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Thiol Substitution: The sulfanyl group is typically introduced via nucleophilic substitution reactions using thiols or disulfides.
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Acetamide Formation: Coupling the imidazole derivative with a para-substituted ethylphenyl acetic acid derivative completes the synthesis.
3. Applications and Biological Significance
Medicinal Chemistry
Compounds containing imidazole rings are well-known for their pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The specific structural features of this compound suggest potential utility in:
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Enzyme Inhibition: The sulfanyl group may act as a ligand for metal ions in enzymes.
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Receptor Binding: The phenylacetamide moiety could interact with hydrophobic pockets in protein targets.
Drug Development
Preliminary studies on similar compounds have shown promise in areas such as:
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Anticancer Activity: Imidazole derivatives often exhibit cytotoxic effects against tumor cells.
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Anti-inflammatory Effects: The presence of carbamoyl and hydroxymethyl groups could contribute to anti-inflammatory properties by modulating oxidative stress pathways.
4. Research Findings
While specific data on this compound may not yet be widely available, related molecules have demonstrated significant biological activities:
Table: Biological Activities of Related Compounds
| Activity | Observed Effect | Reference Compound |
|---|---|---|
| Anticancer | Inhibition of cell growth in tumor lines | Imidazole-based derivatives |
| Antimicrobial | Broad-spectrum activity | Sulfanyl-containing acetamides |
| Enzyme Inhibition | Effective against metalloproteins | Thiol-substituted heterocycles |
5. Limitations and Future Directions
Challenges:
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Lack of comprehensive physicochemical data such as melting point, boiling point, or solubility limits detailed characterization.
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Limited biological testing data specific to this compound restricts its evaluation for therapeutic use.
Future Research:
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In Vitro Studies: Testing against bacterial, fungal, and cancer cell lines.
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Molecular Docking: Computational studies to predict binding affinity with biological targets.
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Pharmacokinetics: Assessment of absorption, distribution, metabolism, and excretion (ADME) properties.
This compound represents an exciting area for further exploration within synthetic organic chemistry and pharmacology due to its diverse functional groups and potential biological activities.
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